molecular formula C24H23N3O5S B2719293 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide CAS No. 312756-12-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2719293
CAS RN: 312756-12-0
M. Wt: 465.52
InChI Key: KESOUANKUYRMDM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide, also known as EMIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIQ is a synthetic compound that was first synthesized in 2006 and since then, it has been extensively studied for its various properties.

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

  • Research has focused on synthesizing various benzamide derivatives due to their potential in medicinal chemistry. For example, a study demonstrated the synthesis of benzamides incorporating 1,3,5-triazine motifs, highlighting their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles. These compounds showed moderate radical scavenging activity and significant enzyme inhibitory potential, suggesting their utility in addressing diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

N-Heterocyclic Compound Applications

  • N-heterocyclic compounds, similar in structure to the compound of interest, have been synthesized for various biological activities. For instance, the development of novel serotonin-3 (5-HT3) receptor antagonists was based on the synthesis of N-heterocyclic carboxamides, showing potent activity in inhibiting the von Bezold-Jarisch reflex in rats. This indicates their potential as therapeutic agents for conditions modulated by 5-HT3 receptors (Harada et al., 1995).

Catalytic Applications in Organic Synthesis

  • Certain N-heterocyclic compounds have been applied as catalysts or intermediates in organic synthesis, such as in the alkylation of cyclic amines with alcohols using Ru(II) complexes. This research underlines the role of N-heterocyclic carbenes in facilitating efficient chemical transformations, which could be relevant for the synthesis or functionalization of compounds like "N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide" (Öznur Doğan Ulu et al., 2017).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-2-27-21-11-10-20(18-4-3-5-19(22(18)21)24(27)29)25-23(28)16-6-8-17(9-7-16)33(30,31)26-12-14-32-15-13-26/h3-11H,2,12-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESOUANKUYRMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide

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